molecular formula C17H13BrN4 B3284786 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile CAS No. 791062-26-5

4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile

Cat. No.: B3284786
CAS No.: 791062-26-5
M. Wt: 353.2 g/mol
InChI Key: LPJCANPVXMPPCG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic routes lead to the formation of this compound. Researchers have explored various methods, including condensation reactions, cyclizations, and functional group transformations. For instance, Amini et al. synthesized a related compound, N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridine-3,5-dicarboxamide, and evaluated its anti-tubercular activity .

Scientific Research Applications

1. Synthesis and Characterization

  • Condensation Reactions

    A study demonstrated the synthesis of benzimidazole derivatives, including compounds similar to 4-((4-bromobenzyl)(1H-imidazol-1-yl)amino)benzonitrile, through condensation reactions. The research involved crystallographic studies and initial biological screening of the products (Dziełak et al., 2018).

  • Synthesis of Heterocyclic Compounds

    Another study focused on the synthesis of benzimidazole derivatives containing various heterocyclic rings, evaluating their α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).

2. Biological and Pharmacological Studies

  • Antimicrobial Activities

    Research has been conducted on the antimicrobial properties of benzimidazole derivatives. One study synthesized compounds with benzoimidazol-2-yl moiety and evaluated their effectiveness against various bacteria and fungi (El-Meguid, 2014).

  • Photodynamic Therapy

    A study on zinc phthalocyanine substituted with benzimidazole derivatives highlighted their potential for photodynamic therapy in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

3. Material Science and Chemistry

  • Novel N-Heterocyclic Carbene-Silver Complexes

    Research has been done on the synthesis of N-heterocyclic carbene-silver complexes using benzimidazole derivatives. These complexes were evaluated for their antibacterial properties and potential in cancer cell treatment (Hackenberg et al., 2012).

  • Photoluminescence and Magnetic Studies

    A study explored the synthesis of coordination polymers using benzimidazole derivatives, investigating their structural, photoluminescent, and magnetic properties (Aijaz et al., 2011).

Properties

IUPAC Name

4-[(4-bromophenyl)methyl-imidazol-1-ylamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN4/c18-16-5-1-15(2-6-16)12-22(21-10-9-20-13-21)17-7-3-14(11-19)4-8-17/h1-10,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJCANPVXMPPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN(C2=CC=C(C=C2)C#N)N3C=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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